molecular formula C17H22N2O3S B2725287 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea CAS No. 2034299-95-9

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2725287
CAS No.: 2034299-95-9
M. Wt: 334.43
InChI Key: CARMBRIJAAVJIS-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea is an organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a methoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:

  • Formation of the Hydroxy-Substituted Intermediate:

      Starting Materials: Thiophene-3-carboxaldehyde and a suitable Grignard reagent.

      Reaction Conditions: The reaction is carried out in an inert atmosphere, often using dry ether as a solvent.

      Product: 3-Hydroxy-3-(thiophen-3-yl)propanal.

  • Coupling with Methoxyphenethylamine:

      Starting Materials: 3-Hydroxy-3-(thiophen-3-yl)propanal and 4-methoxyphenethylamine.

      Reaction Conditions: The reaction is typically performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

      Product: this compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the thiophene ring to a tetrahydrothiophene ring using hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products:

    Oxidation: 1-(3-Oxo-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea.

    Reduction: 1-(3-Hydroxy-3-(tetrahydrothiophen-3-yl)propyl)-3-

Properties

IUPAC Name

1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-22-15-4-2-13(3-5-15)6-9-18-17(21)19-10-7-16(20)14-8-11-23-12-14/h2-5,8,11-12,16,20H,6-7,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARMBRIJAAVJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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